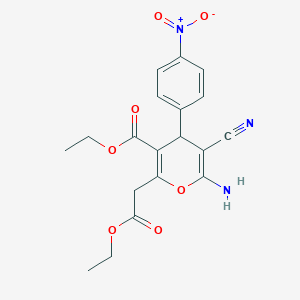
1-(3-methoxy-2-naphthoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxy-2-naphthoyl)piperidine is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.141578849 g/mol and the complexity rating of the compound is 338. The solubility of this chemical has been described as >40.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1-(3-methoxy-2-naphthoyl)piperidine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It’s worth noting that piperidine derivatives have been used in the design of inhibitors for certain kinases . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine and its derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Result of Action
Piperidine derivatives have been associated with various pharmacological activities .
Action Environment
It’s worth noting that the molecular chirality of a similar compound, n-(2-methoxy-1-naphthoyl)piperidine, was retained after dissolving its chiral crystals in a cooled solvent .
Future Directions
Biochemical Analysis
Biochemical Properties
1-(3-Methoxy-2-naphthoyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can result in changes in the metabolic pathways and the overall biochemical environment within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the endocannabinoid system, which plays a crucial role in cell signaling . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins and enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as receptors and enzymes. For instance, it can bind to cannabinoid receptors, leading to changes in cell signaling and function . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, resulting in changes in enzyme activity and subsequent biochemical reactions. These interactions can also lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular function . Threshold effects have also been observed, where a specific dosage is required to elicit a particular biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels within the cell. Additionally, the compound can influence the activity of other metabolic enzymes, further affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments . For example, the compound may be transported into the cell via specific transporters and then bind to intracellular proteins, affecting its distribution and activity within the cell.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological activity. For instance, localization to the nucleus can affect gene expression, while localization to the mitochondria can influence cellular metabolism.
Properties
IUPAC Name |
(3-methoxynaphthalen-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-16-12-14-8-4-3-7-13(14)11-15(16)17(19)18-9-5-2-6-10-18/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSOTLOEYZRUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56321731 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-pyrazol-1-ylacetamide](/img/structure/B5018270.png)
![4-[[5-(4-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile](/img/structure/B5018284.png)

![1-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B5018310.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-bromobenzamide](/img/structure/B5018316.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5018320.png)

![5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B5018328.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-cyclobutylpiperidine](/img/structure/B5018340.png)
![3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[4-(tetrazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5018345.png)
![3,4,5-trimethoxy-N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5018354.png)
![N-(2,4-dimethoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-nitrobenzenesulfonamide](/img/structure/B5018356.png)
![N-[2-(tert-butylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5018370.png)
